REACTION_CXSMILES
|
C([O:4][C:5](=[O:17])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[C:8]([Br:16])[CH:7]=1)(C)C>CCO.[OH-].[Na+]>[Br:16][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[O:12][CH:13]([CH3:15])[CH3:14])[C:5]([OH:17])=[O:4] |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(80 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |